Dmac-dps

Descripción

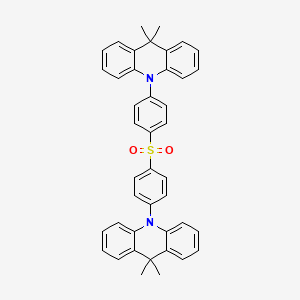

Structure

3D Structure

Propiedades

IUPAC Name |

10-[4-[4-(9,9-dimethylacridin-10-yl)phenyl]sulfonylphenyl]-9,9-dimethylacridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H36N2O2S/c1-41(2)33-13-5-9-17-37(33)43(38-18-10-6-14-34(38)41)29-21-25-31(26-22-29)47(45,46)32-27-23-30(24-28-32)44-39-19-11-7-15-35(39)42(3,4)36-16-8-12-20-40(36)44/h5-28H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPVTICNYNXTQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Dmac-dps: A Core Material for Advanced Organic Electronics

Introduction

In the rapidly evolving field of organic electronics, the development of highly efficient and stable materials is paramount. Among these, thermally activated delayed fluorescence (TADF) materials have emerged as a cornerstone for the next generation of organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine), commonly known as Dmac-dps. This molecule has garnered significant attention within the research community for its exceptional performance as a blue dopant in TADF-OLEDs, offering a pathway to high efficiency and long operational lifetimes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemical structure, properties, and experimental protocols associated with this compound.

Chemical Structure and Identification

This compound is a donor-acceptor type molecule, a design principle that is fundamental to achieving TADF. The molecular structure consists of a central diphenylsulfone (DPS) core, which acts as the electron acceptor, flanked by two 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) units that serve as the electron donors.[1][2][3] This spatial separation of the highest occupied molecular orbital (HOMO), localized on the DMAC moieties, and the lowest unoccupied molecular orbital (LUMO), centered on the DPS core, leads to a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (RISC) and subsequent TADF.[2][3]

Chemical Identity

| Property | Value |

| Full Chemical Name | 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)[4] |

| Common Name | This compound[4] |

| CAS Number | 1477512-32-5[4] |

| Chemical Formula | C42H36N2O2S[4] |

| Molecular Weight | 632.81 g/mol [4] |

Physicochemical and Electronic Properties

The unique molecular architecture of this compound gives rise to its desirable photophysical, electrochemical, and thermal properties, which are summarized below.

Quantitative Data Summary

| Property | Value | Conditions |

| Absorption Maximum (λmax) | 286 nm | In Toluene[4] |

| Emission Maximum (λem) | 469 nm | In Toluene[4] |

| Photoluminescence Quantum Yield (PLQY) | 0.80 - 0.90 | In solid films, host-dependent[3] |

| HOMO Level | 5.9 eV | [5] |

| LUMO Level | 2.9 eV | [5] |

| Melting Point | 310 °C | [5] |

| Appearance | Pale yellow powder/crystals | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the characterization of its key properties, compiled from established practices in the field.

Synthesis of this compound (Representative Protocol)

The synthesis of this compound is typically achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction. This method allows for the efficient formation of the crucial carbon-nitrogen bonds connecting the donor and acceptor moieties. The following is a representative protocol based on general procedures for similar cross-coupling reactions.

Materials:

-

Bis(4-bromophenyl) sulfone

-

9,9-dimethyl-9,10-dihydroacridine

-

Palladium(II) acetate (B1210297) (Pd(OAc)2)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene (B28343)

Procedure:

-

A reaction flask is charged with bis(4-bromophenyl) sulfone (1 equivalent), 9,9-dimethyl-9,10-dihydroacridine (2.2 equivalents), sodium tert-butoxide (2.5 equivalents), palladium(II) acetate (0.02 equivalents), and BINAP (0.03 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous toluene is added to the flask, and the mixture is degassed by bubbling with the inert gas for 20-30 minutes.

-

The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and dichloromethane).

-

The purified product is further recrystallized from a suitable solvent mixture (e.g., dichloromethane (B109758)/methanol) to yield this compound as a pale yellow solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photophysical Characterization

UV-Visible Absorption and Photoluminescence Spectroscopy:

-

Solutions of this compound are prepared in a spectroscopic grade solvent (e.g., toluene) at a concentration of approximately 10⁻⁵ M.

-

UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer.

-

Photoluminescence (PL) spectra are measured using a spectrofluorometer, with the excitation wavelength set at the absorption maximum.

Photoluminescence Quantum Yield (PLQY) Measurement:

-

The absolute PLQY of this compound in a solid-state film (e.g., doped in a host matrix) is determined using an integrating sphere coupled to a spectrofluorometer.

-

The sample is placed in the center of the integrating sphere and excited with a monochromatic light source.

-

The emission spectrum is collected, and the PLQY is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons.

Electrochemical Characterization

Cyclic Voltammetry (CV):

-

The HOMO and LUMO energy levels of this compound are determined by cyclic voltammetry.

-

A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The measurement is performed in a degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in anhydrous dichloromethane or acetonitrile) containing the sample at a concentration of approximately 10⁻³ M.

-

The potential is swept, and the oxidation and reduction potentials are recorded.

-

The HOMO and LUMO levels are calculated from the onset potentials of oxidation and reduction, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

Application in Thermally Activated Delayed Fluorescence OLEDs

This compound is primarily utilized as a blue dopant in the emissive layer of TADF-OLEDs. Its bipolar charge-transporting capability and high PLQY contribute to the fabrication of highly efficient devices.

TADF-OLED Device Fabrication (Representative Protocol)

-

Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

The cleaned substrates are treated with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). A typical device structure is as follows:

-

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

-

The EML consists of a host material doped with a specific concentration of this compound (e.g., 5-20 wt%).

-

-

The layer thicknesses are monitored in situ using a quartz crystal microbalance.

-

Finally, a metal cathode (e.g., LiF/Al) is deposited to complete the device.

Visualizations

Caption: A schematic representation of a typical multi-layer TADF-OLED device incorporating this compound in the emissive layer.

Caption: A generalized workflow diagram illustrating the key experimental stages from synthesis to device characterization for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The optical spectra of DMAC‐based molecules for organic light‐emitting diodes: Hybrid‐exchange density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. organic-synthesis.com [organic-synthesis.com]

In-Depth Technical Guide on DMAC-DPS

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

The full chemical name for the compound commonly referred to as DMAC-DPS is 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine) .[1][2][3][4] This molecule is a significant breakthrough in the field of organic light-emitting diodes (OLEDs), particularly for its role as a blue dopant material in thermally activated delayed fluorescence (TADF) devices.[1][3][4]

Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy comparison and reference.

| Property | Value | Unit | Source |

| CAS Number | 1477512-32-5 | - | [1] |

| Chemical Formula | C42H36N2O2S | - | [1][2][3] |

| Molecular Weight | 632.81 | g/mol | [1][3] |

| Appearance | Pale yellow powder/crystals | - | [2] |

| Melting Point | 310 | °C | [2][5] |

| Absorption (λmax) | 286 | nm (in Toluene) | [1][5] |

| Emission (λmax) | 469 | nm (in Toluene) | [3][4][5] |

| HOMO Level | 5.9 | eV | [2][3][4] |

| LUMO Level | 2.9 | eV | [2][3][4] |

| Purity (Sublimed) | >99.0 | % (HPLC) | [2][5] |

Synthesis and Experimental Protocols

The synthesis of this compound and related compounds typically involves a multi-step process. While specific proprietary synthesis details are often not fully disclosed in public literature, a general understanding can be gathered from related studies on similar molecular structures. A common synthetic route involves a Buchwald–Hartwig cross-coupling reaction.[6]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of DMAC-based molecules, which would be conceptually similar for this compound.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol for OLED Device Fabrication (Solution-Processing)

A representative experimental protocol for fabricating a solution-processed OLED (s-OLED) using this compound as a dopant is described below, based on methodologies found in the literature.[7]

-

Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) is spin-coated onto the prepared ITO substrate.[7]

-

Emitting Layer (EML) Preparation and Deposition:

-

The TADF material this compound (dopant) and a host material such as 1,3-Di-9-carbazolylbenzene (mCP) are dissolved in a solvent like chlorobenzene (B131634) at a specific concentration (e.g., 10 mg/mL).[7]

-

The dopant and host solutions are mixed at a predetermined weight ratio (e.g., 20 wt% this compound).[7]

-

The EML mixed solution is then spin-coated onto the HIL.[7]

-

The film is annealed at a specific temperature and duration (e.g., 60 °C for 25 minutes).[7]

-

-

Electron Transporting and Blocking Layers Deposition: Subsequent layers, such as an exciton (B1674681) blocking layer (e.g., Bis(2-(diphenylphosphino)phenyl)ether oxide - DPEPO) and an electron transporting layer (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) - TPBi), are deposited via thermal evaporation under high vacuum.[7]

-

Cathode Deposition: A cathode, typically consisting of a thin layer of Lithium Fluoride (LiF) followed by Aluminum (Al), is deposited by thermal evaporation.[7]

Signaling Pathways and Device Physics

In the context of OLEDs, the "signaling pathway" refers to the sequence of physical processes that lead to light emission. For a TADF material like this compound, this involves the efficient harvesting of both singlet and triplet excitons.

TADF Mechanism in a this compound Based OLED

The following diagram illustrates the energy level alignment and the key processes in a this compound based OLED device.

References

- 1. ossila.com [ossila.com]

- 2. noctiluca.eu [noctiluca.eu]

- 3. This compound [acsmaterial.com]

- 4. solaveni.com [solaveni.com]

- 5. acsmaterial.com [acsmaterial.com]

- 6. New Light-Green Thermally Activated Delayed Fluorescence Polymer Based on Dimethylacridine-Triphenyltriazine Light-Emitting Unit and Tetraphenylsilane Moiety as Non-Conjugated Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Improvement of the Performance of Sky-Blue OLEDs by Decreasing Interface Traps and Balancing Carriers with PSVA Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Protocol for Dmac-dps: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Dmac-dps, a prominent thermally activated delayed fluorescence (TADF) material used in high-efficiency organic light-emitting diodes (OLEDs). The document details the chemical properties, synthesis reaction, experimental protocol, and characterization of this compound, intended for professionals in materials science and optoelectronics.

Core Compound: this compound

This compound, with the full chemical name 10,10'-(4,4'-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine) , is a donor-acceptor-donor (D-A-D) type molecule. The 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) moieties act as strong electron donors, while the central diphenyl sulfone (DPS) unit serves as the electron acceptor. This molecular architecture leads to a small singlet-triplet energy splitting (ΔEST), which is crucial for efficient TADF.

Physicochemical and Optoelectronic Properties

| Property | Value | Reference |

| CAS Number | 1477512-32-5 | [1][2][3] |

| Chemical Formula | C42H36N2O2S | [1][2] |

| Molecular Weight | 632.81 g/mol | [1][2] |

| Appearance | Pale yellow powder/crystals | [2] |

| Melting Point | > 250 °C (0.5% weight loss) | [2][4] |

| Absorption (λmax in Toluene) | 286 nm | [2][4] |

| Photoluminescence (λem in Toluene) | 469 nm | [2] |

| HOMO Level | 5.92 eV | [5] |

| LUMO Level | 2.92 eV | [5] |

| Triplet Energy (T1) | 2.91 eV | [5] |

Synthesis Pathway: Buchwald-Hartwig Double Amination

The synthesis of this compound is achieved through a palladium-catalyzed double Buchwald-Hartwig amination. This cross-coupling reaction forms two carbon-nitrogen bonds between the nitrogen atoms of two 9,9-dimethyl-9,10-dihydroacridine (DMAC) molecules and the two phenyl rings of bis(4-bromophenyl) sulfone.

Experimental Protocol

This section provides a detailed, representative methodology for the synthesis of this compound based on established Buchwald-Hartwig amination procedures for similar D-A-D type molecules.[6][7][8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity |

| Bis(4-bromophenyl) sulfone | 376.08 | >98% |

| 9,9-dimethyl-9,10-dihydroacridine (DMAC) | 209.29 | >98% |

| Palladium(II) acetate (B1210297) [Pd(OAc)2] | 224.50 | Catalyst grade |

| Tri-tert-butylphosphine (B79228) [P(tBu)3] | 202.29 | >98% |

| Sodium tert-butoxide (NaOtBu) | 96.10 | >98% |

| Anhydrous Toluene | - | >99.8% |

Reaction Procedure

-

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add bis(4-bromophenyl) sulfone (1.0 eq), 9,9-dimethyl-9,10-dihydroacridine (2.2 eq), and sodium tert-butoxide (2.5 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Addition of Catalyst and Solvent: Add palladium(II) acetate (0.02-0.05 eq) and tri-tert-butylphosphine (0.04-0.10 eq) to the flask, followed by the addition of anhydrous toluene.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain it for 12-24 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane (B109758) and wash with water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Purification:

-

Column Chromatography: Concentrate the filtrate under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and dichloromethane).

-

Sublimation: For applications in OLEDs, the material requires further purification to a very high purity (>99.9%). This is typically achieved by temperature-gradient vacuum sublimation.

-

Experimental Workflow Diagram

Characterization

The synthesized this compound should be characterized to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or MALDI-TOF should be used to confirm the molecular weight.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Signaling Pathway in TADF Mechanism

The functionality of this compound in an OLED relies on the Thermally Activated Delayed Fluorescence (TADF) mechanism, which allows for the harvesting of both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency.

Upon electrical excitation in an OLED device, both singlet (S1) and triplet (T1) excitons are formed in a 1:3 ratio. The singlet excitons decay radiatively to the ground state (S0), producing prompt fluorescence. Due to the small energy gap between the S1 and T1 states in this compound, the non-radiative triplet excitons can be converted to singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy. These newly formed singlet excitons then contribute to light emission as delayed fluorescence, significantly enhancing the overall efficiency of the device.

References

- 1. chemscene.com [chemscene.com]

- 2. ossila.com [ossila.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Bis[4-(9,9-diMethyl-9,10-dihydroacridine)phenyl]solfone One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Highly efficient blue thermally activated delayed fluorescent OLEDs with record-low driving voltages utilizing high triplet energy hosts with small si ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04755B [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

fundamental photophysical properties of Dmac-dps

An in-depth guide to the fundamental photophysical properties of Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone (DMAC-DPS), a prominent blue thermally activated delayed fluorescence (TADF) emitter, is provided below. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed overview of its core characteristics, the experimental methods used for their determination, and the underlying photophysical mechanisms.

Introduction to this compound

This compound is a highly significant molecule in the field of organic light-emitting diodes (OLEDs).[1] It is designed as a donor-acceptor (D-A) type molecule, where the electron-donating moiety is 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) and the electron-accepting core is diphenylsulfone (DPS).[1][2][3] This architecture spatially separates the highest occupied molecular orbital (HOMO), which is localized on the DMAC donor, from the lowest unoccupied molecular orbital (LUMO), which resides on the DPS acceptor.[1] This separation is crucial as it leads to a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), enabling the process of Thermally Activated Delayed Fluorescence (TADF).[1][4] Consequently, this compound can harvest both singlet and triplet excitons for light emission, leading to high-efficiency blue OLEDs.[1][5]

The Thermally Activated Delayed Fluorescence (TADF) Mechanism

The high efficiency of this compound in OLEDs stems from its ability to convert non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC).[4][6] This is possible due to the small ΔE_ST, which allows thermal energy at room temperature to drive the transition.

The process, illustrated in the diagram below, can be summarized as follows:

-

Photoexcitation: The molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

-

Prompt Fluorescence (PF): The molecule can relax directly from S₁ back to S₀, emitting a photon rapidly. This is known as prompt fluorescence.

-

Intersystem Crossing (ISC): Alternatively, the excited singlet state (S₁) can convert to an excited triplet state (T₁) through intersystem crossing. In conventional fluorescent molecules, these triplet excitons are lost as they cannot easily return to the ground state via light emission.

-

Reverse Intersystem Crossing (RISC): In TADF molecules like this compound, the small energy gap allows the triplet excitons in the T₁ state to be converted back to the S₁ state by harvesting ambient thermal energy.[4]

-

Delayed Fluorescence (DF): The repopulated S₁ excitons then radiatively decay back to the S₀ ground state, emitting a photon at the same wavelength as prompt fluorescence, but on a longer timescale. This emission is known as delayed fluorescence.[4]

Quantitative Photophysical Properties

The key photophysical parameters of this compound are summarized in the table below. These values can vary slightly depending on the measurement conditions, such as the solvent, host material, and temperature.

| Property | Symbol | Value | Conditions | Reference(s) |

| Absorption Maximum | λ_abs | 286 - 288 nm | In Toluene / UV-Vis Spectra | [3][7] |

| Emission Maximum | λ_em | 465 - 476 nm | In Toluene / Neat Film | [3][4] |

| Photoluminescence Quantum Yield | Φ_PL | 80% | Doped in mCP host | [5] |

| 90% | Doped in DPEPO host | [5] | ||

| Delayed Fluorescence Lifetime | τ_d | ~3.0 µs | In solid films | [5] |

| Singlet-Triplet Energy Splitting | ΔE_ST | 0.08 eV | - | [4] |

| Highest Occupied Molecular Orbital (HOMO) | E_HOMO | -5.9 eV | - | [3] |

| Lowest Unoccupied Molecular Orbital (LUMO) | E_LUMO | -2.9 eV | - | [3] |

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of spectroscopic techniques. A generalized workflow and detailed protocols are described below.

Sample Preparation

-

For Solution-Based Measurements: this compound is dissolved in a suitable organic solvent (e.g., toluene, cyclohexane) to a low concentration (typically 10⁻⁵ to 10⁻⁶ M) to avoid aggregation effects. For TADF characterization, the solution is often degassed by bubbling with an inert gas like argon or nitrogen to remove dissolved oxygen, which can quench the triplet states and suppress delayed fluorescence.[8][9]

-

For Solid-State Measurements: Samples are prepared either as a thin neat film by vacuum deposition or by co-depositing this compound as a guest dopant within a host material (e.g., CBP, mCP) onto a substrate like quartz.[9]

UV-Vis Absorption and Photoluminescence (PL) Spectroscopy

-

Objective: To determine the absorption (λ_abs) and emission (λ_em) maxima.

-

Methodology:

-

A UV-Vis-NIR spectrophotometer is used to measure the absorption spectrum. The prepared sample is placed in a quartz cuvette (for solutions) or mounted directly in the beam path (for films). A baseline is recorded with a reference (pure solvent or blank substrate).

-

A spectrofluorometer or photoluminescence spectrometer (e.g., Edinburgh Instruments FLS1000) is used for emission measurements.[10]

-

The sample is excited at a wavelength where it strongly absorbs (e.g., near its λ_abs).

-

The emitted light is collected, passed through a monochromator, and detected by a photomultiplier tube (PMT) to record the emission spectrum.

-

Photoluminescence Quantum Yield (PLQY) Measurement

-

Objective: To quantify the emission efficiency of the material.

-

Methodology (Absolute Method):

-

This measurement requires an integrating sphere accessory for the spectrofluorometer.[10] The sphere collects all emitted and scattered light from the sample.

-

The sample is placed inside the sphere and excited by a monochromatic light source.

-

Two measurements are taken: one with the excitation beam hitting the sample directly, and another with the beam hitting a blank reference area inside the sphere.

-

The PLQY (Φ_PL) is calculated as the ratio of the number of photons emitted by the sample to the number of photons it absorbed.[10] This is determined by integrating the areas of the emission and scattered laser peaks from the spectral data.

-

Time-Resolved Photoluminescence (TRPL) Spectroscopy

-

Objective: To measure the lifetimes of the prompt (τ_p) and delayed (τ_d) fluorescence components.

-

Methodology:

-

Techniques like Time-Correlated Single Photon Counting (TCSPC) or Multi-Channel Scaling (MCS) are used.

-

The sample is excited with a pulsed laser source (e.g., a picosecond or nanosecond pulsed laser).

-

The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

-

A histogram of these delay times is constructed, which represents the photoluminescence decay curve.

-

This decay curve is then fitted with an exponential function (or a sum of exponentials) to extract the lifetimes. For TADF emitters, a bi-exponential decay is often observed, corresponding to the fast prompt fluorescence and the slow delayed fluorescence.[9]

-

Determination of the Singlet-Triplet Energy Gap (ΔE_ST)

-

Objective: To calculate the energy difference between the S₁ and T₁ states, a critical parameter for TADF.

-

Methodology:

-

The singlet state energy (E_S1) is estimated from the high-energy onset (the "blue edge") of the prompt fluorescence spectrum measured at room temperature.

-

The triplet state energy (E_T1) is determined from the high-energy onset of the phosphorescence spectrum.

-

To measure the phosphorescence spectrum, the sample is cooled to a low temperature (typically 77 K) to suppress non-radiative decay and thermal up-conversion (RISC), making the phosphorescence from T₁ to S₀ observable.[10] A time-gated measurement can be used to isolate the long-lived phosphorescence from the short-lived fluorescence.

-

The energy gap is then calculated as: ΔE_ST = E_S1 - E_T1.[8]

-

References

- 1. The optical spectra of DMAC‐based molecules for organic light‐emitting diodes: Hybrid‐exchange density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The optical spectra of DMAC-based molecules for organic light-emitting diodes: Hybrid-exchange density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [acsmaterial.com]

- 4. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]

- 5. ossila.com [ossila.com]

- 6. The influence of the doping concentration and reverse intersystem crossing on the efficiency of tricomponent organic light-emitting diodes with the thermally activated delayed fluorescence exciplex emitter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Doping-Free Phosphorescent and Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes with an Ultra-Thin Emission Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular design to regulate the photophysical properties of multifunctional TADF emitters towards high-performance TADF-based OLEDs with EQEs up to 2 ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04669C [pubs.rsc.org]

- 10. google.com [google.com]

Unveiling the Mechanism of DMAC-DPS: An In-depth Technical Guide to a Prominent TADF Emitter

For Immediate Release

Shanghai, China – December 15, 2025 – In the rapidly evolving landscape of organic electronics, Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for next-generation Organic Light-Emitting Diodes (OLEDs). At the heart of this innovation are advanced emitter materials, among which DMAC-DPS (bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone) has established itself as a benchmark blue TADF emitter. This technical guide provides a comprehensive exploration of the core TADF mechanism of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

The Core Principle: Harnessing Triplet Excitons through Reverse Intersystem Crossing

The efficiency of traditional fluorescent OLEDs is fundamentally limited by the quantum statistics of exciton (B1674681) formation, where electrically generated excitons are comprised of 25% singlets and 75% triplets. While singlets radiatively decay to produce light (fluorescence), the spin-forbidden nature of triplet decay in conventional organic molecules leads to a significant loss of energy. TADF materials, such as this compound, circumvent this limitation by enabling the harvesting of these triplet excitons.

The operational principle of TADF hinges on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[1][2] In this compound, this gap is a mere 0.08 eV.[1] This small energy difference allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process known as reverse intersystem crossing (RISC).[1][3] This thermally activated process allows the vast reservoir of triplet excitons to be converted into additional fluorescence, termed delayed fluorescence, thereby dramatically enhancing the internal quantum efficiency of the device, theoretically up to 100%.

The molecular design of this compound, featuring a diphenylsulfone core bonded with two 9,9-dimethyl-9,10-dihydroacridine (B1200822) acceptor groups, facilitates this crucial small ΔEST.[4] This architecture promotes a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn minimizes the exchange energy between the singlet and triplet states.

Figure 1: Jablonski diagram illustrating the TADF mechanism in this compound.

Quantitative Photophysical Characteristics of this compound

The performance of a TADF emitter is defined by a set of key photophysical parameters. For this compound, these have been extensively characterized and are summarized in the table below. The data presented is for this compound doped in a 1,3-Bis(N-carbazolyl)benzene (mCP) host matrix, a common system for blue OLEDs.

| Parameter | Symbol | Value | Unit | Reference(s) |

| Photoluminescence Quantum Yield | ΦPL | 80 | % | [1][5] |

| Delayed Fluorescence Lifetime | τd | 3.1 | µs | [1] |

| Singlet-Triplet Energy Gap | ΔEST | 0.08 | eV | [1] |

| Reverse Intersystem Crossing Rate | kRISC | 1.6 x 10⁵ | s⁻¹ | [4] |

| Emission Peak | λem | 464 | nm | [1] |

| Absorption Peak | λabs | 288 | nm | [3] |

| HOMO Level | 5.9 | eV | [4] | |

| LUMO Level | 2.9 | eV | [4] |

Experimental Protocols for Characterization

Accurate characterization of TADF materials is paramount for understanding their performance and for the rational design of new emitters. The following sections detail the methodologies for key experiments used to determine the photophysical properties of materials like this compound.

Photoluminescence Quantum Yield (PLQY) Measurement

The PLQY is a critical measure of the efficiency of light emission. For thin films, an integrating sphere is used to capture all emitted photons, regardless of their direction.

Objective: To determine the ratio of photons emitted to photons absorbed by a this compound thin film.

Apparatus:

-

Spectrofluorometer equipped with an integrating sphere

-

Excitation source (e.g., Xenon lamp or laser)

-

Calibrated photodetector or CCD camera

-

Sample holder for thin films

-

Blank substrate (identical to the sample substrate without the emissive film)

Procedure:

-

System Calibration: Calibrate the spectral response of the detection system (spectrometer and detector) using a standard calibrated light source.

-

Sample Preparation: Prepare a thin film of this compound doped in a host matrix (e.g., mCP) on a quartz substrate via spin-coating or thermal evaporation.

-

Measurement of Excitation Profile (Sample): a. Place the sample in the integrating sphere at an angle to the excitation beam to avoid direct reflection into the detector. b. Record the spectrum of the excitation source as it scatters within the sphere containing the sample.

-

Measurement of Emission Spectrum (Sample): a. Excite the sample at its absorption maximum (e.g., 288 nm for this compound).[3] b. Record the emission spectrum of the sample.

-

Measurement of Excitation Profile (Blank): a. Replace the sample with the blank substrate. b. Record the spectrum of the excitation source as it scatters within the sphere containing the blank substrate.

-

Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons, corrected for the system's spectral response.

Transient Photoluminescence Spectroscopy

This technique is used to measure the decay dynamics of the excited states, allowing for the determination of the prompt and delayed fluorescence lifetimes.

Objective: To measure the lifetimes of the prompt and delayed fluorescence of this compound.

Apparatus:

-

Pulsed laser source with a short pulse width (picosecond or nanosecond)

-

Time-correlated single-photon counting (TCSPC) system or a streak camera

-

Monochromator

-

Photomultiplier tube (PMT) or other sensitive photodetector

-

Cryostat for temperature-dependent measurements

Procedure:

-

Sample Preparation: Prepare a thin film of this compound in a suitable host on a quartz substrate.

-

Excitation: Excite the sample with a short laser pulse at a wavelength where the material absorbs.

-

Data Acquisition: Record the photoluminescence decay profile by measuring the time difference between the laser pulse and the detection of emitted photons.

-

Data Analysis: Fit the decay curve with a multi-exponential function to extract the lifetimes of the prompt (nanosecond scale) and delayed (microsecond scale) fluorescence components. For this compound, a delayed fluorescence lifetime of approximately 1.1 to 3.1 µs is expected.[1][3]

Temperature-Dependent Photoluminescence Spectroscopy

This experiment provides crucial information about the thermally activated nature of the delayed fluorescence and allows for the determination of the singlet-triplet energy gap (ΔEST).

Objective: To confirm the TADF mechanism and determine the ΔEST of this compound.

Apparatus:

-

Spectrofluorometer with a cryostat to control the sample temperature.

-

Excitation source.

-

Detector.

Procedure:

-

Sample Mounting: Mount the thin film sample in the cryostat.

-

Low-Temperature Measurement: Cool the sample to a low temperature (e.g., 77 K) and record the photoluminescence spectrum. At this temperature, the RISC process is largely suppressed, and phosphorescence may be observable.

-

Temperature Scan: Gradually increase the temperature in controlled steps, recording the photoluminescence spectrum at each temperature.

-

Data Analysis: a. Analyze the change in the intensity of the delayed fluorescence component as a function of temperature. An increase in intensity with temperature is a hallmark of TADF. b. The ΔEST can be estimated from the energy difference between the onsets of the fluorescence and phosphorescence spectra measured at low temperature.

Figure 2: Workflow for the characterization of this compound.

Conclusion

This compound stands as a testament to the success of molecular engineering in the field of organic electronics. Its efficient TADF mechanism, characterized by a small singlet-triplet energy gap and a high rate of reverse intersystem crossing, has paved the way for highly efficient blue OLEDs. A thorough understanding of its photophysical properties, obtained through rigorous experimental characterization, is essential for the continued development of next-generation TADF materials and their application in advanced display and lighting technologies. This guide provides the foundational knowledge and experimental framework for researchers to delve into the fascinating world of TADF and contribute to its bright future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Understanding the Control of Singlet-Triplet Splitting for Organic Exciton Manipulating: A Combined Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doping-Free Phosphorescent and Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes with an Ultra-Thin Emission Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

In-depth Technical Guide on the Singlet-Triplet Energy Gap in DMAC-DPS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the singlet-triplet energy gap (ΔEST) in the thermally activated delayed fluorescence (TADF) emitter, DMAC-DPS (bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone). A small ΔEST is a critical parameter for efficient reverse intersystem crossing (RISC), which enables the harvesting of triplet excitons for light emission in high-efficiency organic light-emitting diodes (OLEDs).

Core Concepts: The Role of the Singlet-Triplet Energy Gap in TADF

In organic molecules, the absorption of light or electrical excitation leads to the formation of excited states. These can be either singlet states (S₁), where the electron spins are paired, or triplet states (T₁), where the electron spins are parallel. In conventional fluorescent materials, only the rapid decay from the S₁ state to the ground state (S₀) produces light, limiting the internal quantum efficiency (IQE) to 25%. The remaining 75% of excitons, which are in the triplet state, are typically wasted as heat.

TADF materials, such as this compound, offer a mechanism to harness these triplet excitons. This is achieved through a process called reverse intersystem crossing (RISC), where triplet excitons are converted back into singlet excitons. For efficient RISC to occur, the energy difference between the lowest singlet and triplet excited states (the singlet-triplet energy gap, ΔEST) must be sufficiently small (typically less than 0.2 eV) to be overcome by thermal energy at room temperature.[1]

Quantitative Data on the Singlet-Triplet Energy Gap of this compound and its Derivatives

A theoretical study employing density functional theory (DFT) has calculated the singlet-triplet splitting for this compound to be on the order of 0.1 eV, with a more specific value of 0.30 eV corresponding to their optimized computational methodology. It is important to note that this is a theoretical value and may differ from experimental results.

Experimental studies on closely related derivatives of this compound provide valuable insight into the expected range of the ΔEST. The singlet and triplet state energies for these compounds were estimated from the onsets of their fluorescence and phosphorescence spectra, respectively.

| Compound | Singlet Energy (S₁) | Triplet Energy (T₁) | Singlet-Triplet Energy Gap (ΔEST) | Reference |

| This compound (Theoretical) | - | - | ~0.30 eV | |

| Czthis compound | - | - | 0.09 eV | [1] |

| DCzthis compound | - | - | 0.20 eV | [1] |

Note: The singlet and triplet energy levels for the derivatives were not explicitly stated in the source material, only the resulting energy gap.

Experimental Protocols for Determining the Singlet-Triplet Energy Gap

The determination of the singlet-triplet energy gap in TADF materials like this compound relies on careful photophysical measurements. The primary techniques employed are steady-state and time-resolved photoluminescence spectroscopy at low temperatures.

Sample Preparation

-

Thin Film Deposition: For solid-state measurements, this compound is typically co-evaporated with a host material (e.g., mCP) onto a quartz substrate. The doping concentration is kept low (e.g., 6-10 wt%) to minimize intermolecular interactions.

-

Solution Preparation: For solution-state measurements, this compound is dissolved in a suitable organic solvent (e.g., toluene, 2-methyltetrahydrofuran) at a low concentration (e.g., 10⁻⁵ M). The solution is then typically degassed to remove oxygen, which can quench triplet states.

Fluorescence and Phosphorescence Spectroscopy

-

Objective: To determine the energies of the lowest singlet (S₁) and triplet (T₁) excited states.

-

Instrumentation: A high-resolution spectrofluorometer equipped with a cryostat for low-temperature measurements (typically 77 K, the temperature of liquid nitrogen).

-

Procedure:

-

The sample is cooled to 77 K within the cryostat.

-

The sample is excited with a monochromatic light source (e.g., a xenon lamp with a monochromator or a laser).

-

The fluorescence spectrum is recorded by measuring the emission immediately after excitation. The onset of the fluorescence spectrum (the high-energy edge) is used to estimate the energy of the S₁ state.

-

The phosphorescence spectrum is measured by introducing a delay between the excitation pulse and the detection window. This allows the short-lived fluorescence to decay, isolating the longer-lived phosphorescence. The onset of the phosphorescence spectrum (the high-energy edge) provides an estimation of the T₁ state energy.

-

The singlet-triplet energy gap (ΔEST) is then calculated as the difference between the S₁ and T₁ energies: ΔEST = E(S₁) - E(T₁).

-

Time-Resolved Photoluminescence Spectroscopy

-

Objective: To measure the lifetimes of the prompt fluorescence and the delayed fluorescence, providing evidence of the TADF mechanism.

-

Instrumentation: A time-correlated single photon counting (TCSPC) system or a streak camera coupled with a pulsed laser source (e.g., a picosecond or nanosecond laser).

-

Procedure:

-

The sample is excited with a short laser pulse.

-

The photoluminescence decay is recorded over time, typically on a timescale from nanoseconds to microseconds.

-

The decay curve is fitted with a multi-exponential function to extract the lifetimes of the different decay components.

-

The presence of a long-lived component (microseconds) in the fluorescence decay at room temperature, which is quenched at low temperatures, is a characteristic signature of TADF.

-

Visualization of Key Processes

Thermally Activated Delayed Fluorescence (TADF) Mechanism

Caption: The TADF mechanism in this compound.

Experimental Workflow for ΔEST Determination

References

Unveiling the Electronic Landscape: A Technical Guide to the Molecular Orbital Analysis of DMAC-DPS

For Immediate Release

[City, State] – [Date] – In the intricate world of materials science and drug development, a deep understanding of a molecule's electronic structure is paramount to unlocking its full potential. This technical guide delves into the core of 10,10'-(sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine), commonly known as DMAC-DPS, a molecule that has garnered significant attention for its unique photophysical properties. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the molecular orbital analysis of this compound, presenting key data, experimental and computational protocols, and potential applications.

Introduction to this compound

This compound is a donor-acceptor molecule featuring 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) as the electron-donating moiety and diphenylsulfone (DPS) as the electron-accepting core. This architecture leads to a distinct separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a characteristic that governs its electronic and photophysical behavior. Primarily known for its application in organic light-emitting diodes (OLEDs), particularly in thermally activated delayed fluorescence (TADF), the electronic properties of this compound also suggest its potential as a photosensitizer in therapeutic applications such as photodynamic therapy (PDT).

Quantitative Molecular Orbital Data

The energy levels of the frontier molecular orbitals, HOMO and LUMO, are critical parameters that dictate the charge injection and transport properties, as well as the photophysical characteristics of a molecule. Below is a summary of reported HOMO and LUMO energy levels for this compound from various experimental and computational studies.

| Data Source | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |

| ACS Material | -5.9 | -2.9 | 3.0 | Not Specified | [1] |

| RSC Publishing (Czthis compound derivative) | -5.24 | -2.31 | 2.93 | Experimental (Cyclic Voltammetry) | [2] |

| Wang et al. (2022) | -6.30 | -2.07 | 4.23 | Computational (DFT, 30% HF) | [3][4] |

| ResearchGate (related DMAC derivative) | -5.56 | -2.93 | 2.63 | Experimental (Cyclic Voltammetry) | [4] |

Note: Variations in the reported values can be attributed to differences in experimental conditions (e.g., solvent, electrolyte) and computational methodologies (e.g., functional, basis set).

Experimental and Computational Protocols

A thorough understanding of the methodologies used to determine the molecular orbital characteristics of this compound is essential for the accurate interpretation and replication of results.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a widely used electrochemical technique to experimentally determine the HOMO and LUMO energy levels of organic molecules.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically dichloromethane (B109758) (DCM) or dimethylformamide (DMF), containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials are determined from the cyclic voltammogram.

-

Energy Level Calculation: The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction potentials, respectively, using the following empirical formulas[5]:

-

EHOMO = - (Eoxonset - Eferrocene + 4.8) eV

-

ELUMO = - (Eredonset - Eferrocene + 4.8) eV where Eferrocene is the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple used as an internal standard.

-

Computational Protocol: Density Functional Theory (DFT)

Computational modeling, particularly DFT and its time-dependent extension (TD-DFT), provides invaluable insights into the electronic structure and excited state properties of molecules.

Methodology:

-

Geometry Optimization: The ground-state geometry of the this compound molecule is optimized using a selected DFT functional and basis set.

-

Functional and Basis Set Selection: A common choice for this class of molecules is a hybrid functional, such as PBE0 or B3LYP, often with a modified percentage of Hartree-Fock (HF) exchange to accurately reproduce experimental observations. For this compound, a hybrid functional with approximately 30% HF exchange has been shown to provide a good fit with experimental emission spectra[3]. A suitable basis set, such as 6-31G(d,p), is typically employed to provide a good balance between accuracy and computational cost[6].

-

Molecular Orbital Calculation: The energies of the HOMO, LUMO, and other molecular orbitals are calculated for the optimized geometry.

-

Excited State Analysis (TD-DFT): TD-DFT calculations are performed to investigate the nature of electronic transitions, including the singlet-triplet energy gap (ΔEST), which is crucial for understanding its TADF properties.

References

- 1. Deciphering the intersystem crossing in near-infrared BODIPY photosensitizers for highly efficient photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doping-Free Phosphorescent and Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes with an Ultra-Thin Emission Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The optical spectra of DMAC-based molecules for organic light-emitting diodes: Hybrid-exchange density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Understanding TADF: a joint experimental and theoretical study of DMAC-TRZ - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05982J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Dmac-dps solubility in common organic solvents

An In-depth Technical Guide to the Solubility of DMAC-DPS in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 10,10'-(sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine) (this compound), a key material in the field of organic electronics. A thorough understanding of its solubility is critical for its application in solution-processed fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

Core Compound Information

| Parameter | Value |

| Full Chemical Name | 10,10'-(sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine) |

| Acronym | This compound |

| CAS Number | 1477512-32-5[1] |

| Molecular Formula | C₄₂H₃₆N₂O₂S[1] |

| Molecular Weight | 632.81 g/mol [1] |

| Appearance | Pale yellow powder/crystals[1] |

| Primary Application | Blue dopant material in Thermally Activated Delayed Fluorescence (TADF) OLEDs[1][2] |

Solubility Profile

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative assessments from various sources indicate its solubility in several common organic solvents. This solubility is a key property that enables its use in solution-based device fabrication methods, such as spin-coating.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Common Abbreviation | Qualitative Solubility | Reference |

| Toluene | - | Soluble | [2] |

| Chloroform | CHCl₃ | Good Solubility | [2] |

| Tetrahydrofuran | THF | Good Solubility | [2] |

| Chlorobenzene | - | Good Solubility | [2] |

Note: "Good Solubility" indicates that the compound dissolves sufficiently to be used in solution-processing techniques for thin-film deposition in OLED fabrication.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound powder (>99.0% purity)

-

Selected organic solvents (e.g., Toluene, Chloroform, THF, Dichloromethane, etc.)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.2 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the selected organic solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid present.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The shaking ensures continuous mixing of the solute and solvent.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.

-

Carefully draw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles. This step is crucial to ensure that only the dissolved solid is being measured.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried this compound residue.

-

The solubility can be calculated in g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Measure the response of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as a mean and standard deviation from at least three independent measurements.

-

Specify the solvent and the temperature at which the solubility was determined.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide: Thermal Stability and Degradation of DMAC-DPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMAC-DPS, or bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone, is a prominent thermally activated delayed fluorescence (TADF) material widely utilized in the development of high-efficiency organic light-emitting diodes (OLEDs). Its molecular structure facilitates efficient reverse intersystem crossing (RISC), enabling the harvesting of both singlet and triplet excitons and leading to enhanced device performance. A critical parameter for the practical application of this compound in OLEDs, as well as in potential drug development contexts involving thermal processing, is its thermal stability. This guide provides a comprehensive overview of the thermal properties of this compound, focusing on its degradation temperature and glass transition temperature.

Thermal Properties of this compound

The thermal stability of organic materials is a crucial factor in determining their processing window and operational lifetime in devices. For materials like this compound used in OLEDs, high thermal stability is required to withstand the vacuum deposition process and to ensure long-term morphological stability of the thin films. The key parameters used to characterize thermal stability are the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs (T5), and the glass transition temperature (Tg).

While specific thermal data for this compound can vary slightly between different literature sources due to variations in measurement conditions, a general consensus on its high thermal stability is well-established. For instance, a closely related derivative of 9,9-dimethyl-9,10-dihydroacridine (B1200822) has shown a 5% weight loss temperature of 336 °C and a glass transition temperature of 80 °C. Another compound containing the DMAC moiety exhibited a decomposition temperature (at 5% weight loss) of over 460 °C. For the purpose of this guide, we will consider representative values for similar high-performance TADF materials.

Quantitative Data Summary

The following table summarizes the key thermal stability parameters for materials structurally related to this compound.

| Parameter | Description | Typical Value Range |

| Td | Onset Decomposition Temperature | 375 - 460 °C |

| T5 | Temperature at 5% Weight Loss | 375 - 452 °C[1] |

| T10 | Temperature at 10% Weight Loss | > 400 °C |

| Tg | Glass Transition Temperature | 133 °C[1] |

Note: The provided values are based on studies of materials with similar molecular structures and functionalities as this compound and are intended to be representative.

Experimental Protocols

The thermal properties of this compound are typically characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of a material.

Methodology: A small sample of the material (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible. The sample is then heated at a constant rate in a controlled atmosphere, typically inert nitrogen, to prevent oxidation. The weight of the sample is continuously monitored as a function of temperature. The Td, T5, and T10 values are determined from the resulting weight loss curve.

Typical Experimental Conditions:

-

Instrument: TGA Q500 (or equivalent)

-

Temperature Range: 25 °C to 800 °C[2]

-

Flow Rate: 50 mL/min

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a material.

Methodology: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Both the sample and reference pans are subjected to a controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured. The Tg is observed as a step-like change in the heat flow curve.

Typical Experimental Conditions:

-

Instrument: DSC Q2000 (or equivalent)[2]

-

Temperature Range: 25 °C to 300 °C

-

Procedure: A heat-cool-heat cycle is often employed. The first heating scan is used to erase the thermal history of the sample. The Tg is then determined from the second heating scan to ensure reproducibility.

Visualizations

Experimental Workflow for Thermogravimetric Analysis (TGA)

Caption: Workflow for determining the thermal stability of this compound using TGA.

Relationship between Thermal Properties and Material Performance

Caption: Impact of thermal properties on the performance of this compound in devices.

Conclusion

This compound exhibits excellent thermal stability, a critical characteristic for its application in high-performance OLEDs and other potential uses where thermal stress is a factor. The high decomposition and glass transition temperatures ensure that the material can withstand typical fabrication processes and maintain its amorphous morphology, which is crucial for device efficiency and longevity. The standardized TGA and DSC protocols outlined in this guide provide a reliable framework for the consistent and accurate characterization of the thermal properties of this compound and other similar advanced materials.

References

A Technical Guide to Dmac-dps: A Key Material in Advanced OLED Technology

CAS Number: 1477512-32-5

This technical guide provides an in-depth overview of Dmac-dps, a prominent blue-emitting material crucial for the development of high-efficiency Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in the synthesis, properties, and applications of advanced organic electronic materials.

Core Concepts and Properties

This compound, chemically known as 10,10'-(4,4'-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine), is a donor-acceptor molecule that has garnered significant attention for its exceptional performance as a blue dopant in TADF-OLEDs. Its molecular structure, featuring two electron-donating 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) units linked to an electron-accepting diphenylsulfone (DPS) core, facilitates efficient TADF. This mechanism allows for the harvesting of both singlet and triplet excitons, leading to significantly higher internal quantum efficiencies compared to conventional fluorescent materials.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1477512-32-5 | [1][2] |

| Full Name | 10,10'-(4,4'-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine) | [1][2] |

| Chemical Formula | C42H36N2O2S | [1][2] |

| Molecular Weight | 632.81 g/mol | [1][2] |

| Appearance | Pale yellow powder/crystals | [3] |

| Melting Point | > 250 °C (with 0.5% weight loss) | [3] |

Photophysical and Electronic Properties

| Property | Value | Conditions | Reference |

| Absorption (λmax) | 286 nm | In Toluene | [4] |

| Emission (λmax) | 469 nm | In Toluene | [4] |

| HOMO Level | 5.9 eV | - | [4][5] |

| LUMO Level | 2.9 eV | - | [4][5] |

| Triplet Energy (T1) | 2.91 eV | - | [6] |

| Excited-State Lifetime | ≈3.0 µs | In solid films | [6] |

| Photoluminescence Quantum Yield (PLQY) | 0.80 | In mCP host | [6] |

| Photoluminescence Quantum Yield (PLQY) | 0.90 | In DPEPO host | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the crucial C-N bonds between the donor (DMAC) and acceptor (diphenylsulfone) moieties.

Synthesis of this compound (Generalized Protocol)

The synthesis involves the reaction of two equivalents of 9,9-dimethyl-9,10-dihydroacridine with one equivalent of bis(4-halophenyl)sulfone in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Reactants:

-

9,9-dimethyl-9,10-dihydroacridine (Donor)

-

bis(4-bromophenyl)sulfone or bis(4-iodophenyl)sulfone (Acceptor)

-

Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)

-

Phosphine ligand (e.g., X-Phos, S-Phos)

-

Base (e.g., NaOtBu, K2CO3)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and the base.

-

Add the anhydrous solvent and stir the mixture for a few minutes.

-

Add the 9,9-dimethyl-9,10-dihydroacridine and bis(4-halophenyl)sulfone to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound.

Fabrication of a this compound based TADF-OLED (Generalized Protocol)

This protocol describes the fabrication of a simple multi-layered OLED device using this compound as the emissive dopant.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

-

Host material (e.g., mCP, DPEPO)

-

This compound (dopant)

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

-

Organic solvents (e.g., chlorobenzene)

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal to remove the solvent.

-

Emissive Layer (EML) Deposition: Prepare a solution of the host material and this compound (typically in a specific weight percentage, e.g., 6-20%) in a suitable organic solvent like chlorobenzene. Spin-coat this solution onto the HIL and anneal the substrate.

-

Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Sequentially deposit the ETL, EIL, and cathode materials onto the EML. The thickness of each layer is crucial for device performance and is controlled using a quartz crystal microbalance.

-

Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

Signaling Pathways and Experimental Workflows

In the context of this compound in OLEDs, the term "signaling pathway" refers to the photophysical processes of energy conversion and transfer that lead to light emission.

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The high efficiency of this compound stems from its ability to harness triplet excitons through the TADF mechanism.

References

- 1. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Doping-Free Phosphorescent and Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes with an Ultra-Thin Emission Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring the Photoluminescence Quantum Yield of DMAC-DPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMAC-DPS (10,10'-(sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)) is a prominent blue-emitting organic compound widely utilized in the development of high-efficiency organic light-emitting diodes (OLEDs). Its exceptional performance stems from its nature as a thermally activated delayed fluorescence (TADF) emitter. The photoluminescence quantum yield (PLQY) is a critical parameter for characterizing the efficiency of such materials, quantifying the ratio of photons emitted to photons absorbed. An accurate determination of the PLQY of this compound is paramount for assessing its suitability in various applications, including but not limited to OLEDs, bio-imaging, and sensing.

This document provides detailed application notes and standardized protocols for the accurate measurement of the PLQY of this compound. It covers both the absolute and relative measurement methods, offering step-by-step guidance to ensure reliable and reproducible results.

Principle of Thermally Activated Delayed Fluorescence (TADF)

TADF emitters like this compound can, in theory, achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons.[1] This is accomplished through a process called reverse intersystem crossing (rISC). In conventional fluorescent materials, only singlet excitons (25% of the total excitons formed under electrical excitation) contribute to light emission, limiting the internal quantum efficiency to 25%. In TADF molecules, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is minimized, allowing for the thermal up-conversion of non-emissive triplet excitons to the emissive singlet state. These newly formed singlet excitons can then radiatively decay, producing delayed fluorescence.

Data Presentation: Quantum Yield of this compound

The photoluminescence quantum yield of this compound is highly dependent on its environment, such as the host material in a solid-state film or the solvent in a solution. Below is a summary of reported PLQY values for this compound under various conditions.

| Host Material/Solvent | PLQY (%) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| mCP | 80 | Not Specified | Not Specified | [2] |

| DPEPO | 90 | Not Specified | Not Specified | [2] |

| Toluene | Not Specified | 286 | 469 | [3] |

| Neat Film | 88 | Not Specified | 470 | |

| DBFTrz | 73.1 | 375 | 488 | |

| PPO21 | 85.2 | 375 | 480 | |

| 3P-T2T | 94.1 | 375 | 472 | |

| mCBP | 89.6 | 375 | 476 |

Experimental Protocols

Two primary methods are employed for measuring the PLQY of materials: the relative method and the absolute method.

Relative Method Protocol

The relative method involves comparing the fluorescence of the sample of interest (this compound) to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

This compound sample

-

Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

Spectroscopic grade solvent (e.g., toluene, chloroform)

-

UV-Vis spectrophotometer

-

Fluorescence spectrometer

-

Cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the quantum yield standard and the this compound sample in the chosen solvent.

-

Prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize reabsorption effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the fluorescence spectrometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each dilution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

The slope of these plots will be used to calculate the quantum yield.

-

-

Quantum Yield Calculation:

The quantum yield of the this compound sample (Φx) can be calculated using the following equation:

Φx = Φstd * (mx / mstd) * (nx² / nstd²)

Where:

-

Φstd is the quantum yield of the standard.

-

mx and mstd are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and the standard, respectively.

-

nx and nstd are the refractive indices of the sample and standard solutions, respectively.

-

Absolute Method Protocol

The absolute method directly measures the quantum yield by quantifying the number of emitted photons relative to the number of absorbed photons using an integrating sphere.[4] This method does not require a reference standard.

Materials and Equipment:

-

This compound sample (solution or thin film)

-

Spectroscopic grade solvent (for solutions)

-

Fluorescence spectrometer equipped with an integrating sphere

-

Cuvettes or sample holders for thin films

Procedure:

-

System Calibration:

-

Calibrate the spectral response of the detection system (spectrometer and integrating sphere) using a calibrated light source.

-

-

Measurement of Scattered Light (Reference):

-

Place a blank sample (solvent-filled cuvette or a bare substrate for thin films) in the integrating sphere.

-

Irradiate the blank with monochromatic light at the desired excitation wavelength.

-